2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-
Description
2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)- is a chemical compound with a complex structure that includes a propanol backbone, an isopropylamino group, and a nitrophenoxy group
Properties
IUPAC Name |
1-(4-nitrophenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-9(2)13-7-11(15)8-18-12-5-3-10(4-6-12)14(16)17/h3-6,9,11,13,15H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYVCCGZZUEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481335 | |
| Record name | 1-(4-Nitrophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-18-1 | |
| Record name | 1-(4-Nitrophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)- typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often involves:
Nitration: Introduction of the nitro group into the phenol ring.
Amination: Introduction of the isopropylamino group.
Etherification: Formation of the ether bond between the propanol backbone and the nitrophenoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-
- 2-Propanol, 1-[methyl(1-methylethyl)amino]-
Uniqueness
2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Biological Activity
2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-, also known as EVT-450933, is an organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanol backbone with an isopropylamino group and a nitrophenoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 259.34 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.
The biological activity of 2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)- is primarily attributed to its interaction with specific biological targets. These interactions can lead to alterations in enzyme activity or receptor signaling pathways. The nitro group may enhance the compound's electrophilic character, potentially facilitating interactions with nucleophilic sites in proteins.
Toxicological Studies
Research indicates that the compound exhibits varying degrees of toxicity depending on dosage and exposure routes. A study involving subchronic inhalation toxicity in F344 rats and B6C3F1 mice revealed that exposure to high concentrations led to significant nephropathy in male rats, suggesting that the urinary tract is a target organ for toxicity . The no observed adverse effect level (NOAEL) was established at 1% for males and 2% for females .
Genotoxicity
The compound has been assessed for genotoxic potential and was found to be non-mutagenic in several assays, indicating that it does not pose significant risks for DNA damage under standard testing conditions .
Study 1: Inhalation Toxicity
In a controlled study, animals were exposed to varying concentrations of the compound via inhalation. Clinical signs included ataxia and hypoactivity at higher concentrations (3500 ppm), with significant weight loss observed in female mice exposed to 2100 ppm . This study underscores the importance of careful dosage management in applications involving this compound.
Study 2: Biological Monitoring
A biological monitoring study highlighted the rapid excretion of related compounds in urine, suggesting efficient metabolic processing . This finding is crucial for understanding the pharmacokinetics of similar compounds within the same chemical family.
Comparative Analysis
To better understand the unique properties of 2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-, it can be compared with structurally similar compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- | Structure | Ethyl vs. Nitro group | Varying reactivity; less electrophilic |
| 2-Propanol, 1-(4-chlorophenoxy)-3-[(1-methylethyl)amino]- | N/A | Chlorine vs. Nitro group | Potentially different receptor interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
